Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
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Overview
Description
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure containing nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate typically involves the reaction of a diazabicyclo compound with a methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-2-carboxylate
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the boc protecting group. This makes it particularly useful in synthetic chemistry as it can be selectively deprotected and further functionalized .
Properties
IUPAC Name |
1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTXQCYIPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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